(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 143589-97-3
VCID: VC0024308
InChI: InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1
SMILES: COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone

CAS No.: 143589-97-3

Reference Standards

VCID: VC0024308

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone - 143589-97-3

CAS No. 143589-97-3
Product Name (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name (4S)-4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1
Standard InChIKey TZQSEGYIJAOXAW-INIZCTEOSA-N
Isomeric SMILES COC1=CC=C(C=C1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3
SMILES COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Synonyms (4S)-3-[2-(4-Methoxyphenyl)acetyl]-4-(phenylmethyl)-2-oxazolidinone; _x000B_(S)-3-[(4-methoxyphenyl)acetyl]-4-(phenylmethyl)-2-oxazolidinone;_x000B_3-[1-Oxo-2-(4-methoxyphenyl)ethyl]-4(S)-(phenylmethyl)-2-oxazolidinone
PubChem Compound 10758405
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator